molecular formula C18H17ClO4 B491221 2-Chloro-2',4',6'-trimethoxychalcone CAS No. 76554-31-9

2-Chloro-2',4',6'-trimethoxychalcone

Cat. No.: B491221
CAS No.: 76554-31-9
M. Wt: 332.8g/mol
InChI Key: VALXXUGYOUKCIH-CMDGGOBGSA-N
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Description

2-Chloro-2’,4’,6’-trimethoxychalcone is a chalcone derivative with the molecular formula C18H17ClO4 and a molecular weight of 332.78 g/mol Chalcones are a class of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-2’,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,4’,6’-trimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated carbonyl compounds. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,4’,6’-trimethoxychalcone is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with various biological molecules, leading to the inhibition of enzymes or the modulation of signaling pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

2-Chloro-2’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives, such as:

  • 4’-Chloro-3,4,5-trimethoxychalcone
  • 5’-Chloro-2’-hydroxy-3,4,5-trimethoxychalcone
  • 3’,5’-Dichloro-2’-hydroxy-3,4,5-trimethoxychalcone

These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in 2-Chloro-2’,4’,6’-trimethoxychalcone may contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXXUGYOUKCIH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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